molecular formula C9H10N4O B3111577 N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine CAS No. 18385-09-6

N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B3111577
CAS No.: 18385-09-6
M. Wt: 190.2 g/mol
InChI Key: SPDVTTFVOZOKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-amine (CAS 18385-09-6) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry, featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group . The 1,2,4-triazole ring is a five-membered aromatic system that confers structural rigidity and hydrogen-bonding capacity, while the 4-methoxyphenyl substituent introduces electron-donating effects and moderate lipophilicity, influencing the molecule's interactions with biological targets . Research indicates this compound exhibits promising biological activities. It has demonstrated notable antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics . Furthermore, studies in medicinal chemistry have investigated its anticancer potential, with in vitro evaluations showing cytotoxic effects and the induction of apoptosis in cancer cell lines such as MCF-7 and A549 . The compound's mechanism of action is believed to involve the inhibition of key enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . In agricultural applications, the 1,2,4-triazole class is well-known for fungicidal properties, and this derivative can be utilized to protect crops from fungal infections by inhibiting ergosterol biosynthesis in fungi . The synthesis typically involves the reaction of 4-methoxyaniline with appropriate triazole precursors under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts to facilitate the cyclization process . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-14-8-4-2-7(3-5-8)12-9-10-6-11-13-9/h2-6H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDVTTFVOZOKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 4-methoxyaniline with appropriate triazole precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine has shown promise in inhibiting various bacterial strains. For example, studies have demonstrated that compounds with a triazole moiety can effectively inhibit the growth of Mycobacterium tuberculosis and other ESKAPE pathogens, which are known for their multidrug resistance .

Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 and A549 . The mechanism often involves the inhibition of key enzymes or receptors that facilitate tumor growth.

Agricultural Applications

Fungicides
The triazole class is well-known for its fungicidal properties. This compound can be utilized as a fungicide to protect crops from fungal infections. Its ability to inhibit ergosterol biosynthesis in fungi makes it an effective agent against a range of phytopathogenic fungi .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity:

Synthesis Method Reagents Used Yield (%) Notes
Hydrazine Reaction4-Methoxyphenyl hydrazine + Carbonyl70-85%Optimal conditions include controlled pH
Microwave-assisted4-Methoxyphenyl hydrazine + Carbonyl90%Reduced reaction time significantly

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Efficacy

In a series of experiments focused on cancer cell lines (MCF-7 and A549), this compound was tested for cytotoxic effects. Results indicated a dose-dependent response leading to significant cell death at higher concentrations. Mechanistic studies suggested involvement in apoptosis pathways .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For instance, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Compound Name Substituents Electronic Effects
This compound 4-Methoxyphenyl Electron-donating (OCH₃) enhances stability and π-π interactions.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole, 2-nitrophenyl Electron-withdrawing (NO₂) and bulky benzothiazole reduce solubility but improve target binding.
N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine 2-Nitrophenyl, phenyl Strong electron-withdrawing (NO₂) increases reactivity; phenyl adds hydrophobicity.
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Ethoxyphenyl, oxadiazole Oxadiazole introduces additional hydrogen-bonding sites; ethoxy enhances solubility.

Key Observations :

  • Electron-donating groups (e.g., OCH₃) improve stability and interaction with polar biological targets.
  • Electron-withdrawing groups (e.g., NO₂) enhance reactivity but may reduce bioavailability due to increased hydrophobicity.

Activity Trends :

  • Nitro-substituted triazoles (e.g., ) show pronounced anticancer/antiproliferative activity.
  • Methoxy groups (as in the target compound) may favor antifungal applications, as seen in Ametoctradin .

Physicochemical Properties

Compound Name logP (Predicted) Solubility
This compound 1.8 Moderate (polar OCH₃ group)
3-(Pentylsulfanyl)-1H-1,2,4-triazol-5-amine 3.2 Low (hydrophobic pentyl chain)
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 2.5 Moderate (carboxamide enhances polarity)

Insights :

  • Methoxy and carboxamide groups improve solubility compared to hydrophobic substituents (e.g., pentylsulfanyl).
  • Bulky aromatic groups (e.g., benzothiazole ) may reduce solubility but enhance target binding.

Biological Activity

N-(4-Methoxyphenyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, synthesis, and structure-activity relationships (SAR), supported by data tables and case studies.

The 1,2,4-triazole ring system is known for its broad pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a methoxyphenyl group enhances the biological profile of triazole derivatives. This compound has been synthesized and evaluated for various biological activities, making it a valuable candidate in medicinal chemistry.

2. Synthesis of this compound

The synthesis typically involves the reaction of 4-methoxyphenyl hydrazine with appropriate isocyanates or isothiocyanates under acidic or basic conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm the structure.

3.1 Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:

  • Antibacterial Activity : Compounds containing the triazole moiety exhibited significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent antibacterial properties comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

3.2 Antifungal Activity

The compound has also shown activity against fungal strains such as Candida albicans and Aspergillus niger. The antifungal efficacy can be attributed to the disruption of fungal cell membrane integrity .

3.3 Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values obtained from MTT assays demonstrate its potential as an anticancer agent:

Cancer Cell LineIC50 (µM)
HeLa12
MCF-715
A54910

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial and cancer cell metabolism. For example, it has been shown to inhibit the enzyme InhA in Mycobacterium tuberculosis, which is crucial for fatty acid synthesis .

5. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring or the phenyl substituent can significantly impact potency and selectivity:

  • Position 5 Substituents : Introducing electron-withdrawing groups at position 5 enhances antibacterial activity.
  • Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring is associated with increased lipophilicity and improved membrane permeability.

6. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study reported that derivatives with a methoxy group showed enhanced antibacterial activity against resistant strains of E. coli compared to their non-methoxylated counterparts .
  • Anticancer Screening : In vitro studies demonstrated that this compound induced apoptosis in cancer cells through mitochondrial pathways .

7. Conclusion

This compound exhibits promising biological activities across various domains including antimicrobial and anticancer effects. Ongoing research into its mechanism of action and SAR will further elucidate its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine?

The synthesis typically involves nucleophilic substitution between 4-methoxyphenylamine and 1H-1,2,4-triazol-5-thiol under basic conditions. Sodium hydroxide or potassium carbonate facilitates the reaction in polar aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.4 ppm for methoxyphenyl) and triazole NH2 signals (δ 5.5–6.0 ppm).
  • IR Spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and C-N/C-S vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 219.1) .

Q. How can researchers assess aqueous solubility for biological assays?

Solubility can be determined using HPLC or UV-Vis spectroscopy in phosphate-buffered saline (pH 7.4). Co-solvents (e.g., DMSO ≤1%) or pH adjustment (e.g., HCl/NaOH) may enhance solubility. Reported solubility for similar triazoles is ~18.1 µg/mL under physiological conditions .

Q. What in vitro assays evaluate antimicrobial activity?

Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cell lines .

Q. How should the compound be stored to ensure stability?

Store in airtight containers under inert gas (N2/Ar) at –20°C. Protect from light and humidity to prevent degradation of the methoxyphenyl or triazole moieties .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (≥85%) by enhancing reaction homogeneity. Monitor reaction progress via TLC or in situ IR .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Use SHELXL for refinement, addressing twinning or disorder by adjusting occupancy parameters. Validate hydrogen bonding networks (e.g., N-H···N interactions) against CrystalExplorer models. Cross-reference with DFT-optimized geometries .

Q. How does this compound inhibit bacterial growth at the molecular level?

Mechanistic studies suggest inhibition of ketol-acid reductoisomerase (KARI) , a key enzyme in branched-chain amino acid biosynthesis. Use enzyme kinetics (Km/Vmax assays) and molecular docking (AutoDock Vina) to validate binding to the flavin mononucleotide (FMN) active site .

Q. What methodologies track metabolic pathways using isotopic labeling?

Synthesize 15N-labeled analogs via 15N-enriched starting materials. Monitor metabolic fate in vitro (e.g., liver microsomes) using LC-MS/MS. Key metabolites may include hydroxylated or demethylated derivatives .

Q. How can structural modifications enhance anticancer activity?

Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the triazole 3-position to improve DNA intercalation. Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and compare with naphthalene-substituted analogs (IC50 < 10 µM) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Experimental Variables : Compare assay conditions (e.g., serum concentration, incubation time).
  • Purity : Verify compound integrity via HPLC (>95% purity).
  • Structural Confirmation : Re-examine NMR/X-ray data to rule out isomerization or degradation .

Q. Why do solubility values vary between computational predictions and experimental results?

Computational models (e.g., COSMO-RS) may underestimate solvent-solute interactions. Validate predictions with experimental measurements under identical pH/temperature conditions .

Methodological Resources

  • Crystallography : Use SHELXTL (Bruker AXS) for data processing and Olex2 for visualization .
  • Synthetic Protocols : Refer to PubChem for validated reaction conditions (CAS 714203-98-2) .
  • Biological Assays : Follow CLSI guidelines for antimicrobial testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.